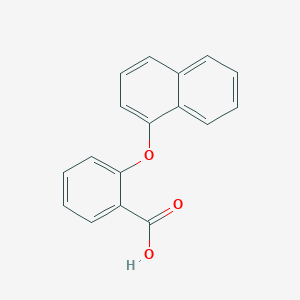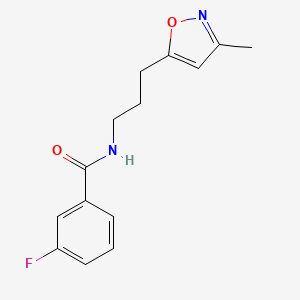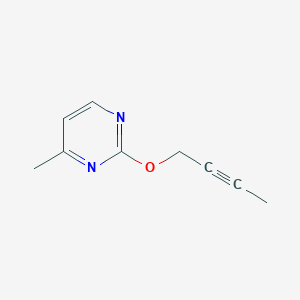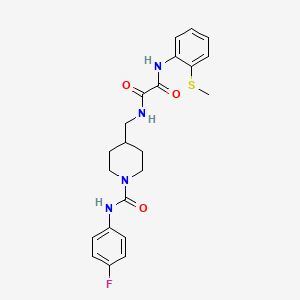
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone is a useful research compound. Its molecular formula is C17H10Cl2F6N4O and its molecular weight is 471.18. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
Quinoxaline derivatives, including those with substitutions similar to the compound of interest, have been synthesized for various scientific applications. Research efforts have focused on developing new synthetic methodologies to create 2-substituted 3-(trifluoromethyl)quinoxalines, demonstrating the versatility of these compounds. These methods enable the introduction of diverse functional groups, enhancing the compounds' potential utility in further chemical transformations and biological applications (Didenko et al., 2015).
Antimicrobial Activity
Some quinoxaline derivatives have been synthesized with the intention of optimizing antimicrobial activity. This includes efforts to replace certain groups, such as chlorine, with ether linkages, potentially leading to new Schiff bases containing quinoxaline moieties. These novel compounds are then tested for their antimicrobial properties, indicating the role of quinoxaline derivatives in the development of new antibacterial and antifungal agents (Singh et al., 2010).
Photovoltaic and Luminescent Applications
Quinoxaline derivatives have also found applications in photovoltaic research. Certain derivatives, such as 7-amino-4-trifluoromethyl-2-(1H)-quinolinone, have been investigated as antenna molecules for luminescent europium polyaminocarboxylates chelates, highlighting their potential in light-emitting devices and sensors (Chen & Selvin, 2000). Furthermore, the photovoltaic properties of quinoxaline derivatives have been explored, with studies demonstrating their efficacy in organic–inorganic photodiode fabrication, thus underscoring their significance in the development of solar energy technologies (Zeyada et al., 2016).
properties
IUPAC Name |
3-chloro-1-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-6-(trifluoromethyl)quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F6N4O/c18-10-5-9(17(23,24)25)7-27-14(10)26-3-4-29-12-2-1-8(16(20,21)22)6-11(12)28-13(19)15(29)30/h1-2,5-7H,3-4H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCLGNOUDJVRMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F6N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)amino)ethyl)-6-(trifluoromethyl)-2(1H)-quinoxalinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Chlorophenyl)-3-[1-(3-nitrobenzoyl)pyrazol-3-yl]pyridazin-4-one](/img/structure/B2569618.png)


![N-(3,5-dimethylphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide](/img/structure/B2569624.png)
![4-Amino-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2569626.png)


![methyl 5-{2-cyano-2-[(2,5-dichlorophenyl)carbamoyl]eth-1-en-1-yl}-1H-pyrrole-2-carboxylate](/img/structure/B2569630.png)
![3-Formylimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B2569632.png)
![7-[2-(diethylamino)ethyl]-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2569633.png)
![7-benzyl-N-(4-methoxyphenethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2569634.png)
![3-allyl-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2569637.png)